molecular formula C18H17N3O3S B3864798 (Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide

(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B3864798
M. Wt: 355.4 g/mol
InChI Key: VNQRTJWJWWVXSQ-PTNGSMBKSA-N
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Description

(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide is a complex organic compound that features a unique combination of functional groups, including an acetamido group, a hydroxyphenyl group, and a carbamothioyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12(22)19-15(11-13-7-3-2-4-8-13)17(24)21-18(25)20-14-9-5-6-10-16(14)23/h2-11,23H,1H3,(H,19,22)(H2,20,21,24,25)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQRTJWJWWVXSQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate is then reacted with acetic anhydride and phenylacetic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological studies.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to its ability to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide: Lacks the (Z)-configuration, which may affect its biological activity.

    N-(2-hydroxyphenyl)acetamide: A simpler compound with similar functional groups but lacking the carbamothioyl group.

    3-phenylprop-2-enamide: A simpler compound with a similar backbone but lacking the acetamido and hydroxyphenyl groups.

Uniqueness

The uniqueness of (Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
Reactant of Route 2
(Z)-2-acetamido-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide

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